molecular formula C25H20ClF2N3O2S B2632266 3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE CAS No. 866871-53-6

3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE

Cat. No.: B2632266
CAS No.: 866871-53-6
M. Wt: 499.96
InChI Key: PEVIIVXIDXFTGU-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a chlorobenzenesulfonyl group, a fluorine atom, and a piperazine ring bearing a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride and a suitable base such as pyridine or triethylamine.

    Piperazine Substitution: The final step involves the substitution of the quinoline core with the piperazine ring bearing the fluorophenyl group. This can be accomplished through nucleophilic substitution reactions using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the quinoline core or the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the quinoline core may produce dihydroquinoline derivatives.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)piperazin-1-yl]quinoline: A similar compound with a piperazine ring substituted with a fluorophenyl group.

    3-Chloro-4-fluorophenyl derivatives: Compounds with similar halogenated aromatic structures.

Uniqueness

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is unique due to the combination of its quinoline core, chlorobenzenesulfonyl group, and dual fluorine substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClF2N3O2S/c26-17-1-8-21(9-2-17)34(32,33)24-16-29-23-10-5-19(28)15-22(23)25(24)31-13-11-30(12-14-31)20-6-3-18(27)4-7-20/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVIIVXIDXFTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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